2-Butyl-2H-benzofuran-3-one: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
2-Butyl-2H-benzofuran-3-one: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
The benzofuran-3-one scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, including natural aurones and synthetic enzyme inhibitors. 2-Butyl-2H-benzofuran-3-one (CAS: 85614-49-9) represents a specific, highly versatile aliphatic derivative of this class. For drug development professionals and synthetic chemists, understanding the reactivity of the C2 position—flanked by a carbonyl group and an endocyclic oxygen—is critical. This whitepaper provides an in-depth mechanistic analysis of 2-Butyl-2H-benzofuran-3-one, detailing its physical properties, self-validating synthetic protocols, and its role as a precursor in neuropharmacology and oncology.
Physicochemical Properties
Accurate physicochemical data is the foundation of effective assay design and chromatographic purification. The table below summarizes the core quantitative metrics for 2-Butyl-2H-benzofuran-3-one, synthesized from data provided by and the.
| Property | Value | Scientific Implication |
| IUPAC Name | 2-Butyl-2H-benzofuran-3-one | Defines the aliphatic substitution at the C2 chiral center. |
| CAS Registry Number | 85614-49-9 | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C₁₂H₁₄O₂ | Indicates a moderate degree of unsaturation (Index of Hydrogen Deficiency = 6). |
| Molecular Weight | 190.24 g/mol | Highly favorable for crossing the Blood-Brain Barrier (BBB) in CNS drug design. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity; lacks free hydroxyl/amine groups. |
| Hydrogen Bond Acceptors | 2 | Carbonyl and ether oxygens serve as key interaction points for target kinases/enzymes. |
| Topological Polar Surface Area | 26.3 Ų | Excellent membrane permeability profile (ideal TPSA for CNS drugs is < 90 Ų). |
Structural Reactivity and Mechanistic Profiling
The chemical behavior of 2-Butyl-2H-benzofuran-3-one is dominated by the C2 stereocenter . In the unsubstituted parent molecule (benzofuran-3-one), the C2 protons are highly acidic (pKa ~13-15) due to the resonance stabilization of the resulting enolate into the adjacent carbonyl and the aromatic ring.
When synthesizing the 2-butyl derivative, the choice of base and solvent is dictated by the principles of ambident enolate reactivity . Weak bases (like K₂CO₃) are sufficient for aldol condensations with highly reactive electrophiles (e.g., benzaldehyde). However, direct alkylation with an aliphatic halide like 1-bromobutane requires complete, irreversible deprotonation. Utilizing a strong base such as Sodium Hydride (NaH) in an aprotic solvent (THF) ensures the formation of the kinetic enolate, driving the reaction toward C-alkylation rather than the thermodynamically competing O-alkylation. Furthermore, the enolate intermediate is highly susceptible to auto-oxidation, mandating strict inert atmosphere protocols.
Synthetic workflow for 2-Butyl-2H-benzofuran-3-one via C2-alkylation.
Experimental Methodologies: Synthesis & Functionalization
The following protocols have been designed as self-validating systems. Every step includes a specific rationale and an in-process quality control check to ensure high-fidelity replication. This methodology is adapted from advanced CuI-mediated and base-catalyzed annulation strategies detailed in .
Protocol: Synthesis of 2-Butyl-2H-benzofuran-3-one via C2-Alkylation
Reagents Required:
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Benzofuran-3-one (1.0 eq, 10 mmol)
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1-Bromobutane (1.2 eq, 12 mmol)
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Sodium Hydride (60% dispersion in mineral oil) (1.5 eq, 15 mmol)
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Anhydrous Tetrahydrofuran (THF) (50 mL)
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Saturated Ammonium Chloride (NH₄Cl) aqueous solution
Step-by-Step Workflow:
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System Preparation (Causality: Preventing Auto-oxidation): Flame-dry a 250 mL round-bottom flask under a continuous flow of Argon. The benzofuran-3-one enolate is highly reactive with atmospheric oxygen, which can lead to oxidative dimerization.
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Enolate Generation: Suspend NaH (1.5 eq) in 20 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath. Dissolve benzofuran-3-one (1.0 eq) in 30 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
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Validation Check: The evolution of hydrogen gas (bubbling) confirms active deprotonation. The solution will transition to a deep yellow/orange hue, indicating successful enolate formation.
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Electrophilic Addition: Stir the mixture at 0 °C for 30 minutes to ensure complete enolization. Add 1-bromobutane (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for 4 hours.
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Reaction Monitoring (Causality: Preventing Over-alkylation): Perform Thin-Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase.
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Validation Check: The starting material (Rf ~0.35) should disappear, replaced by a new, less polar spot (Rf ~0.55) corresponding to the mono-alkylated product. If a higher Rf spot appears, it indicates unwanted dialkylation.
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Quenching and Extraction: Cool the reaction back to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl. Rationale: NH₄Cl provides a mild proton source that neutralizes excess NaH without hydrolyzing the newly formed product. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield pure 2-Butyl-2H-benzofuran-3-one.
Pharmacological Relevance: MAO-B Inhibition and Beyond
Derivatives of the benzofuran-3-one scaffold, particularly those functionalized at the C2 position, are heavily investigated for their neuroprotective and anti-cancer properties.
Research published in the demonstrates that 2-substituted benzofuran-3-ones act as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is the primary enzyme responsible for the oxidative deamination of dopamine in the human brain. By modifying the steric bulk at the C2 position (such as introducing a butyl group or an arylidene group to form aurones, as explored in ), researchers can finely tune the molecule's selectivity for MAO-B over MAO-A.
The aliphatic butyl chain enhances the lipophilicity of the molecule, allowing it to anchor deeply into the hydrophobic substrate cavity of the MAO-B active site. This competitive inhibition prevents dopamine degradation, elevating synaptic dopamine levels—a primary therapeutic mechanism in the management of Parkinson's Disease.
Pharmacological pathway of benzofuran-3-one derivatives in MAO-B inhibition.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 3020847, 2-Butyl-2H-benzofuran-3-one." PubChem,[Link]
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European Chemicals Agency (ECHA). "Substance Information: 2-butyl-2H-benzofuran-3-one." ECHA CHEM,[Link]
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Organic Letters. "CuI-Mediated Synthesis of Sulfonyl Benzofuran-3-ones and Chroman-4-ones." American Chemical Society (ACS),[Link]
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Drug Design, Development and Therapy. "3-Coumaranone derivatives as inhibitors of monoamine oxidase." National Institutes of Health (PMC),[Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. "Synthesis and anti-cancer activity evaluation of new aurone derivatives." Taylor & Francis Online,[Link]
